3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde
CAS No.: 866867-46-1
Cat. No.: VC7733364
Molecular Formula: C21H19F3N2O4S2
Molecular Weight: 484.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866867-46-1 |
|---|---|
| Molecular Formula | C21H19F3N2O4S2 |
| Molecular Weight | 484.51 |
| IUPAC Name | 3-[[N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3-(trifluoromethyl)anilino]methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C21H19F3N2O4S2/c1-30-18-6-5-13(10-27)7-14(18)9-26(16-4-2-3-15(8-16)21(22,23)24)20-25-17-11-32(28,29)12-19(17)31-20/h2-8,10,17,19H,9,11-12H2,1H3 |
| Standard InChI Key | FRLRWBRFBBDZQJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=O)CN(C2=CC=CC(=C2)C(F)(F)F)C3=NC4CS(=O)(=O)CC4S3 |
Introduction
Synthesis and Preparation
The synthesis of this compound likely involves multiple steps, starting with the formation of the thienothiazole core. This could be achieved through condensation reactions involving appropriate thiophene and thiazole precursors. The introduction of the trifluoromethyl group might involve a palladium-catalyzed cross-coupling reaction, while the methoxybenzaldehyde moiety could be attached via a reductive amination or similar method.
Potential Applications
Given its complex structure, this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The trifluoromethyl group enhances lipophilicity, which could improve membrane permeability and bioavailability. The methoxybenzaldehyde part may participate in covalent binding to target proteins, further enhancing biological activity.
Research Findings
While specific research findings on this exact compound are not available in the provided search results, related compounds with similar structural features have shown promise in various biological assays. For instance, thienothiazole derivatives have been explored for their potential as antimicrobial agents and enzyme inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume